

# Spectroscopic Profile of Ethyl Chrysanthemate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl chrysanthemate

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl chrysanthemate**, an important intermediate in the synthesis of pyrethroid insecticides and a valuable compound in the fragrance and pharmaceutical industries.<sup>[1][2]</sup> This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for acquiring such data are also described to facilitate reproducibility and further research.

## Chemical Structure and Properties

**Ethyl chrysanthemate**, with the chemical formula  $C_{12}H_{20}O_2$  and a molecular weight of 196.29 g/mol, is the ethyl ester of chrysanthemic acid.<sup>[1][3]</sup> It exists as a mixture of cis and trans isomers and is a colorless to light yellow liquid.<sup>[1][4]</sup>

IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate<sup>[3]</sup>

CAS Number: 97-41-6<sup>[3]</sup>

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **ethyl chrysanthemate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **ethyl chrysanthemate** provide detailed information about its carbon-hydrogen framework.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Ethyl Chrysanthemate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Ethyl Chrysanthemate**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not fully available in search results	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethyl chrysanthemate** shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: IR Spectroscopic Data of **Ethyl Chrysanthemate**

Wavenumber (cm <sup>-1</sup> )	Description
Specific peak data not fully available in search results	C=O stretch (ester)
Specific peak data not fully available in search results	C=C stretch (alkene)
Specific peak data not fully available in search results	C-H stretch (alkane/alkene)
Specific peak data not fully available in search results	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data of **Ethyl Chrysanthemate**

m/z	Relative Intensity (%)	Assignment
196	Data not fully available	[M] <sup>+</sup> (Molecular Ion)
123	Data not fully available	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> or other fragment
103	Data not fully available	Fragment ion

## Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of spectroscopic data for a compound like **ethyl chrysanthemate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker Avance series instrument, is typically used.<sup>[3]</sup>

Sample Preparation:

- A sample of **ethyl chrysanthemate** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Deuterated Chloroform).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: A range of -2 to 12 ppm is typically sufficient.
- Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of the protons.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: A range of 0 to 220 ppm is typically used.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed.[3]

Sample Preparation (Neat/Thin Film):

- A drop of neat liquid **ethyl chrysanthemate** is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

ATR-IR (Attenuated Total Reflectance IR):

- A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.
- Background Correction: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[5] Electron Ionization (EI) is a common ionization method for such molecules.[6]

GC-MS Protocol:

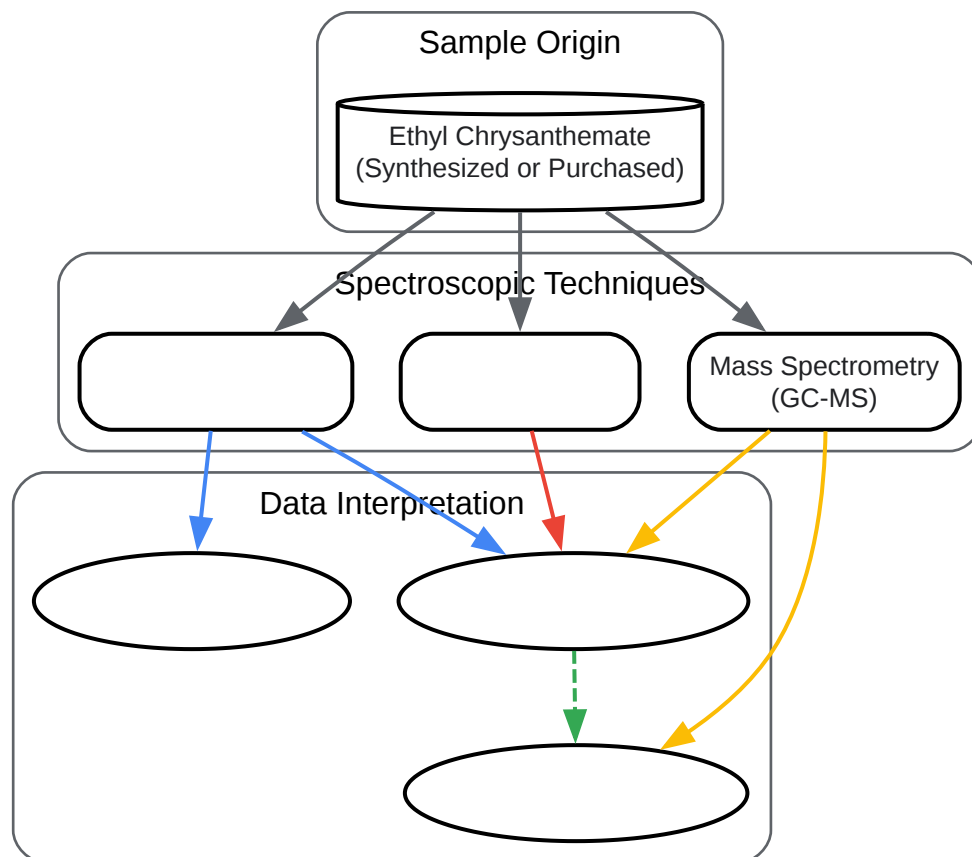
- Sample Preparation: A dilute solution of **ethyl chrysanthemate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- Injection: A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the GC inlet.

- **Chromatographic Separation:** The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation of components.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV for EI).
- **Mass Analysis:** The resulting charged fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each fragment is measured by a detector to generate the mass spectrum.

## Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like **ethyl chrysanthemate** is depicted in the following diagram.

## Spectroscopic Analysis Workflow for Ethyl Chrysanthemate



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Caption: Workflow for the spectroscopic analysis of **ethyl chrysanthemate**.

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